8-Fluoroquinazoline

Beschreibung

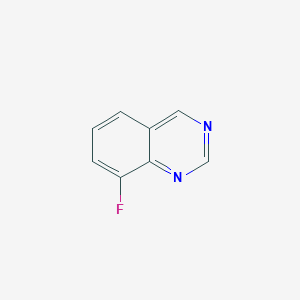

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWOSHZISJOLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617196 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195248-86-3 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of the 8-fluoroquinazoline core and its derivatives can be achieved through several established chemical routes.

Niementowski Reaction

The Niementowski reaction is a classical method for synthesizing 4(3H)-quinazolinones, which are oxidized derivatives of the quinazoline (B50416) core. While various modern modifications exist, including microwave-assisted and solvent-free conditions, the general approach involves the condensation of anthranilic acids with amides or nitriles. researchgate.net For the synthesis of 8-fluoroquinazolines, a suitably substituted 2-amino-3-fluorobenzoic acid or its equivalent would serve as the starting material. orgsyn.org

Cyclization of N-(2-acyl-6-fluorophenyl)formamides

Another synthetic strategy involves the cyclization of N-(2-acyl-6-fluorophenyl)formamides. This method builds the pyrimidine (B1678525) ring onto a pre-existing fluorinated benzene (B151609) derivative. The specific precursors can be synthesized and then cyclized under appropriate conditions to yield the this compound scaffold.

Direct Fluorination Approaches

Synthesis from 2-Amino-3-fluorobenzonitrile (B53940)

A documented and efficient method for producing an this compound derivative involves starting with 2-amino-3-fluorobenzonitrile. thieme-connect.de In a typical procedure, 2-amino-3-fluorobenzonitrile is added to a refluxing mixture of formic acid and sulfuric acid. After cooling and precipitation in ice water, 8-fluoroquinazolin-4(1H)-one is obtained as a colorless solid in high yield (approximately 88%). thieme-connect.de

Detailed Synthesis of 8-Fluoroquinazolin-4(1H)-one: thieme-connect.de

Reactants: 2-Amino-3-fluorobenzonitrile, 88% Formic Acid (HC02H), Sulfuric Acid (H2S04).

Procedure: 2-Amino-3-fluorobenzonitrile (22 mmol) is added gradually to a refluxing mixture of formic acid (30 mL) and sulfuric acid (1.0 g) at 105-115°C.

Reaction Time: The addition takes place over 1 hour, followed by an additional 15 minutes of reflux.

Work-up: The mixture is cooled, poured into ice water, and the resulting precipitate is collected and washed.

Product: 8-fluoroquinazolin-4(1H)-one.

Yield: 88%.

Melting Point: 272-273°C.

The structural confirmation and purity of this compound and its derivatives are determined using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are crucial for elucidating the molecular structure. For instance, in fluorinated 2-alkylthio-4-aminoquinazolines, the ¹⁹F NMR spectra clearly show signals corresponding to the fluorine atoms on the quinazoline core, with specific chemical shifts at -103.8, -129.2, and -155.4 ppm for a trifluoro-substituted analogue. acs.org The ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the successful synthesis of the target structure. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. In a derivative like 2-(butylthio)-4-amino-6-carbonitrile-5,7,8-trifluoroquinazoline, characteristic peaks are observed for N-H stretches (3432, 3184 cm⁻¹), C-H stretches (2961, 2929 cm⁻¹), the nitrile group (C≡N at 2244 cm⁻¹), and various C=N and C=C bonds within the aromatic rings (1648, 1585, 1541 cm⁻¹). acs.org

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. For example, the HRMS (ESI) data for a trifluoroquinazoline derivative showed a calculated m/z for [M + H]⁺ of 313.0729, with the found value being 313.0720, which confirms the molecular formula C₁₃H₁₂F₃N₄S. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

Incorporation into Biologically Active Molecules

The 8-fluoroquinazoline core has been incorporated into molecules designed to interact with specific biological targets.

Kinase InhibitorsQuinazoline derivatives are well-known as kinase inhibitors, a class of drugs often used in cancer therapy.benchchem.comx-mol.net

Aurora Kinase Inhibitors : Researchers have designed and synthesized novel quinazoline (B50416) derivatives as potential inhibitors of Aurora A kinase, an enzyme implicated in cancer. mdpi.comnih.govresearchgate.net In one study, a series of derivatives were created by modifying existing inhibitors to improve selectivity for Aurora A. nih.gov The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) emerged as a potent and selective inhibitor. nih.govmdpi.comnih.gov This compound was found to induce apoptosis and arrest the cell cycle in the G1 phase in breast cancer cell lines. mdpi.comnih.govpatsnap.com Molecular docking studies suggested that the fluorine atom in the quinazoline scaffold contributes positively to the inhibitory effect. nih.gov

Receptor Antagonists

CGRP Receptor Antagonists : Derivatives of this compound have been synthesized and evaluated as calcitonin gene-related peptide (CGRP) receptor antagonists. google.com CGRP receptor activation is linked to the pathophysiology of migraines. google.com The synthesis of 3-(1-benzylpiperidin-4-yl)-8-fluoroquinazoline-2,4(1H,3H)-dione was achieved by reacting 2-amino-N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide with triphosgene. google.com

Research Findings on Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies help in optimizing lead compounds to enhance their potency and selectivity.

In the development of anticancer agents based on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, SAR studies explored the effect of substituents at various positions of the quinazoline ring. nih.gov It was found that this compound derivatives exhibited comparable cytotoxic activity to the initial lead compound. nih.gov

In a study aiming to discover novel NEK4 inhibitors, a "F-screening" was performed to understand the importance of the fluorine atom's position. mdpi.com An analogue with a fluorine at position 8 of the quinazoline core (compound 5ah) showed a significant decrease in tumor cell numbers compared to the parent compound, Spautin-1. mdpi.com

For Aurora A kinase inhibitors, SAR studies revealed that halogen substitutions on a terminal phenyl ring, in combination with a fluorine atom on the quinazoline core, enhanced inhibitory activity. nih.gov Compound 6e, which has a bromine on the phenyl ring and a fluorine on the quinazoline scaffold, was the most potent among the tested derivatives. nih.gov

Computational and Theoretical Chemistry Studies of 8 Fluoroquinazoline

Use in Organic Electronics

The field of organic electronics utilizes carbon-based molecules to create electronic devices. Certain derivatives of 8-fluoroquinazoline have shown potential in this area. For example, this compound-2,4(1H,3H)-dione is noted for its luminescent properties, which are valuable for developing fluorescent probes and materials for bioimaging. The broader class of quinazolines is being explored for applications in materials science, including as components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ambeed.com The inclusion of fluorine in organic molecules can enhance properties like electron affinity and intermolecular packing, which are crucial for the performance of these electronic devices. The compound 2,4-Dichloro-8-fluoroquinazoline is listed as a material building block relevant to this field. ambeed.com

Conclusion

8-Fluoroquinazoline is a heterocyclic compound of considerable scientific interest. Its structure, centered on the privileged quinazoline (B50416) scaffold and enhanced by an 8-fluoro substitution, provides a versatile platform for diverse applications. In medicinal chemistry, it serves as a powerful pharmacophore for designing potent and selective enzyme inhibitors, with demonstrated success in targeting kinases crucial to cancer progression, such as Aurora A. In materials science, its derivatives exhibit luminescent properties and potential for use in organic electronics. The continued exploration of this compound and its analogues promises to yield further innovations in both drug discovery and advanced materials.

Therapeutic Potential and Future Directions for 8 Fluoroquinazoline

Use in the Development of Organic Light-Emitting Diodes (OLEDs)

While the parent compound is not directly used, the fluorinated quinazoline (B50416) scaffold is of great interest for optoelectronic materials. nih.gov Quinazoline derivatives are investigated for use in OLEDs due to their photophysical properties. smolecule.com Their rigid, planar structure and extended π-conjugation facilitate electron transport and luminescence. digitellinc.comacs.orglookchem.com The incorporation of fluorine can tune the HOMO/LUMO energy levels, improve thermal stability, and enhance device performance. digitellinc.comacs.orglookchem.com For example, emitters for green OLEDs have been developed using fluorinated acridan-quinazoline moieties. rsc.org

Anticonvulsant Properties[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXFDqgt3_UqgLs_xgvhIE6VylW7wW4kK53JpE-mgGn2puLsDfTq9iXt25U3zYleqvPgfqTAuKuP2Zu_OCji1OePYb1JSAOsvFMbwrTSmlXy3kd24GIZsKW2B3LRR-RwMnIdSxcXhPiSsrc2_BZ8zpzhfDFUqfqBmG3tINAwr5g8F)][[32](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXE4KtBNEz1nnyfXx6kaJU9WeWcpxMDSRf7zZYPiUwDZvkDxoQxVV-nyzeyfVoe5CQf68AFGaZRt9AhM7FzzflxhHeeXVWb-jBQJnJZXfZ4TUrz-ZCnQpxpy-p_MRnrCMIE%3D)]

Role in the Synthesis of Functional Dyes and Pigments

The electronic properties of the quinazoline ring system make it a suitable core for functional dyes. fluoromart.com Its derivatives can act as chromophores, and substitution can tune the absorption and emission wavelengths across the visible spectrum. Fluorinated quinazolines have been investigated as potential components of fluorescent probes and sensors, where the fluorescence can be modulated by the local environment (e.g., pH). smolecule.com

Nanoparticle-Based Delivery

Other Potential Material Science Applications

The unique properties of fluorinated quinazolines suggest other potential applications.

Fluorescent Probes: Modified versions can serve as fluorescent markers for bioimaging, leveraging their photophysical properties. smolecule.com

Dye-Sensitized Solar Cells (DSSCs): The quinazoline structure has been explored in materials for DSSCs. smolecule.com

Organic Electronics: The electron-deficient nature of the fluorinated quinazoline ring makes it a candidate for n-type semiconductor materials in organic field-effect transistors (OFETs). nih.gov

Q & A

Basic: What are the key considerations for optimizing the synthesis of 8-Fluoroquinazoline derivatives?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitoring via analytical techniques like <sup>19</sup>F NMR or HPLC to track fluorination efficiency and purity . Reductive amination or nucleophilic substitution pathways should be validated using control experiments to rule out side reactions. Purity assessment via elemental analysis or mass spectrometry is critical, with impurities documented in supplementary materials for reproducibility .

Basic: How can researchers validate the structural identity of novel this compound analogs?

Methodological Answer:

Multi-modal characterization is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselective fluorination and scaffold integrity.

- X-ray crystallography for unambiguous stereochemical assignment.

- High-resolution mass spectrometry (HRMS) to verify molecular formulae.

For known derivatives, cross-reference spectral data with literature; for novel compounds, provide full synthetic protocols and purity metrics (>95%) in supplementary files .

Advanced: What strategies address contradictory biological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line selection, concentration ranges). To resolve discrepancies:

- Standardize assays using validated cell lines (e.g., NCI-60 panel) and include positive controls.

- Perform dose-response curves (IC50 values) with triplicate measurements to assess reproducibility.

- Apply meta-analysis to compare datasets, adjusting for confounding variables like solvent effects (DMSO vs. aqueous buffers) .

Advanced: How can structure-activity relationship (SAR) studies for this compound be designed to minimize bias?

Methodological Answer:

- Use blind screening for biological assays to eliminate observer bias.

- Employ computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives.

- Apply multivariate statistical analysis (e.g., PCA) to decouple electronic (fluorine’s electronegativity) and steric effects on activity .

Basic: What analytical techniques are critical for assessing this compound stability under physiological conditions?

Methodological Answer:

- pH-dependent stability studies using LC-MS to monitor degradation products.

- Plasma protein binding assays (e.g., equilibrium dialysis) to evaluate bioavailability.

- Accelerated stability testing (40°C/75% RH) per ICH guidelines, with degradation kinetics modeled using Arrhenius equations .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound?

Methodological Answer:

- In vitro microsomal assays (human liver microsomes) to identify Phase I metabolites via LC-QTOF-MS.

- Isotope labeling (<sup>13</sup>C or <sup>2</sup>H) to trace metabolic intermediates.

- CYP450 inhibition assays to pinpoint enzymes responsible for metabolism (e.g., CYP3A4 vs. CYP2D6) .

Basic: What are the best practices for curating literature on this compound’s mechanism of action?

Methodological Answer:

- Use systematic review frameworks (PRISMA) to filter studies by assay type, model organism, and statistical rigor.

- Annotate contradictory findings in a matrix, highlighting variables like dosing regimens or endpoint measurements.

- Prioritize peer-reviewed studies with open-access datasets for transparency .

Advanced: How can computational modeling improve target identification for this compound?

Methodological Answer:

- Combine molecular dynamics simulations (GROMACS) with pharmacophore mapping to predict off-target interactions.

- Validate predictions using knockout cell lines (CRISPR-Cas9) or competitive binding assays.

- Cross-reference results with PubMed’s Protein Interaction Network to identify pathway-level effects .

Basic: What statistical methods are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize significance thresholds .

Advanced: How should researchers prepare this compound datasets for public repositories?

Methodological Answer:

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.